Cobalt, di-mu-carbonylhexacarbonyldi-, (Co-Co)

Description

BenchChem offers high-quality Cobalt, di-mu-carbonylhexacarbonyldi-, (Co-Co) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cobalt, di-mu-carbonylhexacarbonyldi-, (Co-Co) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

carbon monoxide;cobalt;cobalt(2+);methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2CHO.6CO.2Co/c8*1-2;;/h2*1H;;;;;;;;/q2*-1;;;;;;;;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXCQGSQPWPGFIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH-]=O.[CH-]=O.[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Co].[Co+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H2Co2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10210-68-1 | |

| Record name | Cobalt, di-.mu.-carbonylhexacarbonyldi-, (Co-Co) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Foundational & Exploratory

Synthesis of Dicobalt Octacarbonyl for Catalytic Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, purification, and characterization of dicobalt octacarbonyl (Co₂(CO)₈), a pivotal catalyst and reagent in organic synthesis and organometallic chemistry. The methodologies detailed herein are tailored for producing high-purity material suitable for demanding catalytic applications.

Introduction

Dicobalt octacarbonyl is an organocobalt compound that serves as a cornerstone in numerous catalytic processes, most notably in hydroformylation, Pauson-Khand reactions, and Nicholas reactions.[1][2] Its utility in forming carbon-carbon bonds makes it an invaluable tool in the synthesis of complex organic molecules, including pharmaceuticals and fine chemicals. The compound exists as a mixture of two rapidly interconverting isomers in solution: a bridged structure (C₂ᵥ symmetry) and a non-bridged structure (D₃d symmetry).[3][4] The purity of dicobalt octacarbonyl is paramount for its catalytic efficacy and reproducibility in research and development. This guide outlines reliable methods for its synthesis and purification to achieve high-purity standards.

Synthesis Methodologies

Two primary methods for the synthesis of dicobalt octacarbonyl are prevalent: the high-pressure carbonylation of cobalt(II) salts and the direct carbonylation of cobalt metal. The former is often preferred for its higher yield and purity of the final product.

High-Pressure Carbonylation of Cobalt(II) Acetate

This method involves the reductive carbonylation of aqueous cobalt(II) acetate in the presence of hydrogen and carbon monoxide at elevated temperature and pressure. A Russian patent details a procedure that reports a high yield of 97.6%.[5]

Experimental Protocol:

-

Reactor Charging: Sequentially load a high-pressure reactor with aqueous cobalt(II) acetate, hexane, and water.

-

Inerting: Purge the reactor with nitrogen to remove any residual oxygen.

-

Pressurization: Introduce a 1:1 mixture of carbon monoxide and hydrogen into the reactor.

-

Reaction: While stirring, heat the reaction mixture to 170°C at a rate of 10°C per minute. Maintain the pressure at 25-30 MPa and hold for 60 minutes. The completion of the reaction is indicated by a drop in pressure.[5]

-

Work-up: After cooling the reactor, transfer the reaction mixture to a separatory funnel. The upper organic layer, a hexane solution of dicobalt octacarbonyl, is collected.[5]

High-Pressure Carbonylation of Cobalt Carbonate

An alternative method utilizes cobalt carbonate as the starting material. This process also requires high pressure and temperature.

Experimental Protocol:

-

Slurry Preparation: Prepare a slurry of cobalt carbonate in an inert, water-immiscible organic solvent such as toluene.

-

Reaction: In a high-pressure reactor, contact the cobalt carbonate slurry with a mixture of carbon monoxide and hydrogen in the presence of water. The reaction is typically carried out at temperatures ranging from 180°C to 200°C and pressures up to 6000 psi.[6]

-

Phase Separation: After the reaction, recover the organic solvent phase containing the dicobalt octacarbonyl and an aqueous phase.[6]

Purification of Dicobalt Octacarbonyl

Purification is a critical step to remove impurities, such as cobalt hydrocarbonyl (HCo(CO)₄) and tetracobalt dodecacarbonyl (Co₄(CO)₁₂), which can affect catalytic performance.[6][7]

Low-Temperature Crystallization

This is a highly effective method for obtaining high-purity dicobalt octacarbonyl, particularly from the hexane solution obtained in the cobalt(II) acetate synthesis.

Experimental Protocol:

-

Inert Atmosphere: Transfer the hexane solution of dicobalt octacarbonyl to a receiving vessel and fill the headspace with nitrogen to prevent decomposition.

-

Cooling: Seal the vessel and place it in a freezer at approximately -86°C. Maintain this temperature until the hexane solution becomes nearly colorless, indicating the precipitation of the product.[5]

-

Isolation: Decant the hexane and dry the resulting orange-red crystals of dicobalt octacarbonyl under a stream of nitrogen.[5]

Vacuum Sublimation

Sublimation is another effective technique for purifying dicobalt octacarbonyl, especially for removing non-volatile impurities.[7]

Experimental Protocol:

-

Apparatus Setup: Place the crude, dry dicobalt octacarbonyl in a sublimation apparatus. Ensure all joints are lightly greased and the system is leak-proof.

-

Vacuum Application: Connect the apparatus to a vacuum pump using thick-walled tubing and evacuate the system.

-

Cooling: Fill the cold finger of the apparatus with a coolant (e.g., circulating cold water or a dry ice/acetone slurry). It is crucial to apply the vacuum before cooling to prevent condensation.[8]

-

Heating: Gently heat the apparatus using a heat gun or an oil bath. The dicobalt octacarbonyl will sublime and deposit as pure crystals on the cold finger.[8]

-

Recovery: Once the sublimation is complete, allow the apparatus to cool to room temperature before venting to atmospheric pressure to collect the purified crystals.

Data Presentation

Table 1: Comparison of Synthesis and Purification Methods for Dicobalt Octacarbonyl

| Parameter | High-Pressure Carbonylation of Cobalt(II) Acetate | High-Pressure Carbonylation of Cobalt Carbonate |

| Starting Material | Cobalt(II) acetate | Cobalt carbonate |

| Solvent | Hexane/Water[5] | Toluene/Water[6] |

| Pressure | 25-30 MPa[5] | Up to 6000 psi (~41 MPa)[6] |

| Temperature | 170°C[5] | 180-200°C[6] |

| Reaction Time | 60 minutes[5] | Not specified |

| Reported Yield | 97.6%[5] | Yields vary with conditions[6] |

| Primary Purification | Low-Temperature Crystallization[5] | Not specified |

| Purity | High purity achievable[5] | High purity achievable[6] |

Table 2: Physical and Spectroscopic Properties of Dicobalt Octacarbonyl

| Property | Value |

| Appearance | Orange to dark red crystals[2] |

| Molecular Formula | C₈Co₂O₈ |

| Molecular Weight | 341.95 g/mol [3] |

| Melting Point | 51-52°C (decomposes)[3] |

| Solubility | Insoluble in water; soluble in organic solvents like hexane, toluene, and ether.[3] |

| ¹³C NMR (in CDCl₃) | A single peak is observed due to the rapid exchange of bridging and terminal CO ligands.[4] |

| FT-IR (Solid, KBr) | Terminal ν(CO) bands: ~2071, 2059, 2028, 2001 cm⁻¹. Bridging ν(CO) bands: ~1866, 1857 cm⁻¹. |

Mandatory Visualizations

Caption: Workflow for the synthesis of high-purity dicobalt octacarbonyl.

Caption: Logical relationship of purification methods for dicobalt octacarbonyl.

Safety Considerations

Dicobalt octacarbonyl is a toxic and pyrophoric solid that can release carbon monoxide upon decomposition.[3] It is air-sensitive and should be handled under an inert atmosphere (nitrogen or argon) using Schlenk line techniques or in a glovebox.[7] Appropriate personal protective equipment, including safety glasses, flame-retardant lab coats, and gloves, should be worn at all times. All procedures should be conducted in a well-ventilated fume hood.

Conclusion

The synthesis of high-purity dicobalt octacarbonyl is crucial for its effective use in catalytic studies. The detailed protocols for synthesis via high-pressure carbonylation of cobalt(II) salts and subsequent purification by low-temperature crystallization or vacuum sublimation provide reliable pathways to obtaining material of excellent quality. Proper characterization using FT-IR and NMR spectroscopy is essential to confirm the identity and purity of the final product, ensuring reproducible and accurate results in catalytic applications.

References

- 1. Dicobalt octacarbonyl - Wikipedia [en.wikipedia.org]

- 2. Dicobalt Octacarbonyl | 10210-68-1 – Ereztech [ereztech.com]

- 3. Dicobalt_octacarbonyl [chemeurope.com]

- 4. bhu.ac.in [bhu.ac.in]

- 5. RU2729231C1 - Method of producing dicobalt octacarbonyl - Google Patents [patents.google.com]

- 6. US3236597A - High-purity dicobalt octacarbonyl - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to Dicobalt Octacarbonyl: Properties, Handling, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dicobalt octacarbonyl, Co₂(CO)₈, is a cornerstone organometallic reagent and catalyst with significant applications in organic synthesis and industrial chemistry.[1][2] Its utility in forming carbon-carbon bonds through reactions like hydroformylation, the Pauson-Khand reaction, and the Nicholas reaction makes it a valuable tool in the synthesis of complex molecules, including those relevant to drug development.[3][4] This guide provides a comprehensive overview of its physical and chemical properties, detailed protocols for its synthesis, purification, and handling, and methodologies for its principal catalytic applications.

Physical and Chemical Properties

Dicobalt octacarbonyl is an orange to red-brown crystalline solid that is highly sensitive to air and heat.[2][5] It is pyrophoric, particularly when finely divided, and decomposes upon exposure to air, releasing toxic carbon monoxide gas.[1] Due to its air-sensitivity, it must be handled under an inert atmosphere.[5]

Physical Properties

The key physical properties of dicobalt octacarbonyl are summarized in the table below.

| Property | Value | Reference(s) |

| Chemical Formula | Co₂(CO)₈ | [1] |

| Molar Mass | 341.95 g/mol | [1] |

| Appearance | Orange to red-orange crystals | [1][5] |

| Melting Point | 51-52 °C (decomposes) | [1] |

| Boiling Point | Decomposes above 52 °C | [1] |

| Density | 1.87 g/cm³ | [1] |

| Vapor Pressure | 0.07 mmHg at 15 °C | [1] |

| Solubility | Insoluble in water; Soluble in organic solvents (e.g., hexane, toluene, diethyl ether, acetone) | [1][6] |

Chemical Structure and Isomerism

In solution, dicobalt octacarbonyl exists as a dynamic equilibrium between at least two isomers.[1] The major isomer features two bridging carbonyl (μ-CO) ligands and six terminal carbonyl ligands, with a Co-Co bond distance of approximately 2.52 Å.[1] The minor isomer has no bridging carbonyls, instead featuring a direct cobalt-cobalt bond and eight terminal carbonyl ligands.[1] This rapid interconversion is an example of fluxionality in organometallic chemistry.

Chemical Reactivity

Dicobalt octacarbonyl exhibits diverse reactivity, making it a versatile synthetic tool.

-

Reduction: It can be reductively cleaved by alkali metals to form the tetracarbonylcobaltate anion, [Co(CO)₄]⁻, a powerful nucleophile and precursor to cobalt tetracarbonyl hydride (HCo(CO)₄).[1]

-

Co₂(CO)₈ + 2 Na → 2 Na[Co(CO)₄]

-

-

Reaction with Electrophiles: Halogens cleave the Co-Co bond to yield halotetracarbonylcobalt complexes.[1]

-

Co₂(CO)₈ + Br₂ → 2 BrCo(CO)₄

-

-

Reaction with Alkynes: It reacts readily with alkynes to form stable dicobalt hexacarbonyl alkyne complexes, [(Alkyne)Co₂(CO)₆]. This complex serves to protect the alkyne and is the key intermediate in the Pauson-Khand and Nicholas reactions.[1]

-

Thermal Decomposition: Upon heating, it decarbonylates to form tetracobalt dodecacarbonyl, Co₄(CO)₁₂.[1] In the presence of air, it decomposes to cobalt oxides and carbon monoxide.[1]

Spectroscopic Characterization

Spectroscopic methods are essential for identifying and characterizing dicobalt octacarbonyl and its derivatives.

| Technique | Observation | Significance | Reference(s) |

| Infrared (IR) | Bridged Isomer (C₂ᵥ): Strong bands at ~2070-2020 cm⁻¹ (terminal CO) and ~1860 cm⁻¹ (bridging CO). | The low-frequency bridging CO band is characteristic. The number of bands reflects the molecule's symmetry. | [7][8] |

| Unbridged Isomer (D₄Ꮷ): Bands primarily in the terminal region (~2050-2000 cm⁻¹). | Distinguishable from the bridged isomer by the absence of the ~1860 cm⁻¹ band. | [7] | |

| ¹³C NMR | A single sharp resonance is typically observed at ~200 ppm at room temperature. | Indicates rapid fluxional exchange of all eight carbonyl ligands on the NMR timescale. | [9] |

| Mass Spec (EI) | A molecular ion peak [M]⁺ followed by sequential loss of eight CO ligands, resulting in prominent [M-nCO]⁺ fragments down to [Co₂]⁺. | Confirms the molecular weight and the labile nature of the carbonyl ligands. |

Synthesis, Purification, and Handling

Safety Note: Dicobalt octacarbonyl is toxic, potentially carcinogenic, pyrophoric, and releases carbon monoxide upon decomposition.[5] All manipulations must be performed in a well-ventilated fume hood under an inert atmosphere (nitrogen or argon) using established air-sensitive techniques (Schlenk line or glovebox).[5] Appropriate personal protective equipment (flame-resistant lab coat, safety glasses, nitrile gloves) is mandatory.

Experimental Protocol: Synthesis

This protocol is adapted from the high-pressure carbonylation of cobalt(II) acetate.[1][6]

-

Apparatus Setup: Assemble a high-pressure autoclave reactor equipped with a mechanical stirrer, gas inlet, pressure gauge, and thermocouple. Ensure all parts are meticulously cleaned and dried.

-

Reagent Loading: In a glovebox or under a positive flow of argon, charge the autoclave with cobalt(II) acetate (1.0 equiv), a suitable hydrocarbon solvent (e.g., hexane, 5-10 mL per g of acetate), and water (1-2 equiv).

-

Reaction Execution: Seal the reactor and purge thoroughly with nitrogen, followed by carbon monoxide. Pressurize the reactor with a 1:1 mixture of carbon monoxide and hydrogen to an initial pressure of 25-30 MPa.

-

Heating: Begin stirring and heat the reaction mixture to 160-170 °C. The pressure will increase with temperature. Maintain the reaction at this temperature for 1-2 hours, monitoring for a pressure drop which indicates gas consumption.

-

Work-up: After the reaction is complete, cool the reactor to room temperature. Carefully vent the excess gas into the fume hood. Transfer the biphasic reaction mixture to a separatory funnel under an inert atmosphere.

-

Extraction: Separate the upper organic phase, which contains the product as a dark red solution. The lower aqueous phase can be discarded.

-

Isolation: The product is typically isolated by low-temperature crystallization (see Protocol 3.2.2).

Experimental Protocols: Purification

Commercial samples of dicobalt octacarbonyl are often dark purple or black due to contamination with Co₄(CO)₁₂.[5] Purification can be achieved by sublimation or recrystallization.

-

Apparatus: Use a standard laboratory sublimation apparatus.

-

Procedure: Under an inert atmosphere, place the crude, dark solid in the bottom of the sublimator.

-

Execution: Assemble the apparatus and apply a dynamic vacuum. Gently heat the bottom of the apparatus (e.g., with a heating mantle or oil bath) to 35-45 °C.

-

Collection: The pure, orange-red crystals of Co₂(CO)₈ will sublime and collect on the cold finger. The black, non-volatile Co₄(CO)₁₂ residue will remain at the bottom.

-

Isolation: Once sublimation is complete, cool the apparatus to room temperature and backfill with an inert gas before carefully scraping the purified crystals from the cold finger.

-

Solvent Selection: Anhydrous, degassed pentane or hexane are suitable solvents.

-

Procedure: In a glovebox or Schlenk flask, dissolve the impure solid in a minimum amount of the chosen solvent at room temperature to create a saturated solution.

-

Filtration (Optional): If insoluble impurities (like cobalt metal) are present, filter the solution through a cannula filter into a clean Schlenk flask.

-

Crystallization: Cool the solution slowly to -20 °C to -78 °C (dry ice/acetone bath). Pure orange-red crystals will precipitate.

-

Isolation: Isolate the crystals by filtering the cold suspension via cannula. Wash the crystals with a small amount of cold, fresh solvent and dry under vacuum.

Experimental Workflow: Handling and Use

The following diagram illustrates a typical workflow for using an air-sensitive solid like dicobalt octacarbonyl in a reaction.

Key Applications and Experimental Protocols

Dicobalt octacarbonyl is a precursor to the active catalyst in several important organic transformations.

Hydroformylation (Oxo Process)

Hydroformylation is the addition of a formyl group (-CHO) and a hydrogen atom across an alkene double bond to form aldehydes.[10] The active catalyst is cobalt tetracarbonyl hydride, HCo(CO)₄, generated in situ from Co₂(CO)₈ and H₂.[2]

-

Catalyst Precursor: In a glovebox, charge a high-pressure Parr reactor with dicobalt octacarbonyl (0.05 equiv).

-

Reagents: Add 1-octene (1.0 equiv) and a suitable solvent like toluene.

-

Reaction: Seal the reactor, purge with N₂, and then pressurize with a 1:1 mixture of CO and H₂ to 100 atm.

-

Execution: Heat the reactor to 120-150 °C with vigorous stirring for 4-12 hours, maintaining the pressure by adding more syngas as needed.

-

Work-up: Cool the reactor to room temperature and carefully vent the excess gas. The product mixture (nonanal and 2-methylocatanal) can be analyzed by GC-MS and purified by distillation.

The Pauson-Khand Reaction

This is a [2+2+1] cycloaddition reaction that combines an alkyne, an alkene, and a carbon monoxide molecule to form an α,β-cyclopentenone.[11] The reaction is mediated by the formation of a stable alkyne-cobalt complex.

References

- 1. Dicobalt octacarbonyl - Wikipedia [en.wikipedia.org]

- 2. Dicobalt octacarbonyl - Wikiwand [wikiwand.com]

- 3. Alroko - DiCobalt OctaCarbonyl - Alroko [alroko.com]

- 4. researchgate.net [researchgate.net]

- 5. chemed.chem.purdue.edu [chemed.chem.purdue.edu]

- 6. RU2729231C1 - Method of producing dicobalt octacarbonyl - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. bhu.ac.in [bhu.ac.in]

- 10. Hydroformylation - Wikipedia [en.wikipedia.org]

- 11. spcmc.ac.in [spcmc.ac.in]

Dicobalt Octacarbonyl: A Versatile Precursor in Modern Organometallic Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Dicobalt octacarbonyl, with the chemical formula Co₂(CO)₈, is an organometallic compound that serves as a pivotal reagent and catalyst in a multitude of synthetic transformations.[1][2] This orange, pyrophoric solid is central to organocobalt chemistry and is the parent compound for a family of hydroformylation catalysts.[1] Its utility stems from its ability to react with various organic substrates, particularly alkynes, to form stable intermediates that can undergo further transformations.[2] This guide provides a comprehensive overview of dicobalt octacarbonyl, detailing its properties, synthesis, and its critical role as a precursor in key organometallic reactions including hydroformylation, the Pauson-Khand reaction, and the Nicholas reaction.

Properties and Synthesis of Dicobalt Octacarbonyl

Dicobalt octacarbonyl is an air-sensitive compound, typically appearing as orange or dark red crystals.[3] It is insoluble in water but soluble in many organic solvents.[1][4] In solution, it exists as a mixture of two rapidly interconverting isomers: a bridged and a non-bridged form.[1]

Table 1: Physical and Chemical Properties of Dicobalt Octacarbonyl

| Property | Value | References |

| Chemical Formula | C₈Co₂O₈ | [4] |

| Molar Mass | 341.95 g/mol | [3] |

| Appearance | Orange-colored, pyrophoric solid | [1] |

| Melting Point | 51 to 52 °C (decomposes) | [1] |

| Boiling Point | 52 °C (decomposes) | [1] |

| Solubility | Insoluble in water; Soluble in organic solvents | [1][4] |

| Vapor Pressure | 0.7 mmHg (20 °C) | [1] |

The primary industrial synthesis of dicobalt octacarbonyl involves the high-pressure carbonylation of cobalt(II) salts, such as cobalt(II) acetate, in the presence of hydrogen.[1]

Synthesis Reaction: 2 Co(CH₃COO)₂ + 8 CO + 2 H₂ → Co₂(CO)₈ + 4 CH₃COOH[1]

An alternative method involves heating cobalt metal above 250 °C with carbon monoxide at 200 to 300 atm.[1]

Application in Hydroformylation (Oxo Process)

Hydroformylation, or the oxo process, is a major industrial application for catalysts derived from dicobalt octacarbonyl.[5] This process involves the addition of a formyl group (-CHO) and a hydrogen atom across the double bond of an alkene to produce aldehydes.[5]

Dicobalt octacarbonyl itself is a precatalyst; the active catalyst, cobalt tetracarbonyl hydride (HCo(CO)₄), is formed in situ via hydrogenation.[1][6][7]

Co₂(CO)₈ + H₂ ⇌ 2 HCo(CO)₄[1]

The catalytic cycle involves the coordination of an alkene, migratory insertion steps, and finally reductive elimination to yield the aldehyde product and regenerate the active catalyst.[1][5][7]

References

- 1. Dicobalt octacarbonyl - Wikipedia [en.wikipedia.org]

- 2. Page loading... [guidechem.com]

- 3. Dicobalt Octacarbonyl | 10210-68-1 – Ereztech [ereztech.com]

- 4. CAS 10210-68-1: octacarbonyldicobalt | CymitQuimica [cymitquimica.com]

- 5. Hydroformylation - Wikipedia [en.wikipedia.org]

- 6. Hrdroformylation | PPT [slideshare.net]

- 7. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Thermal Decomposition of Cobalt Carbonyl Complexes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of cobalt carbonyl complexes, crucial compounds in organometallic chemistry and catalysis. Understanding their thermal behavior is paramount for applications ranging from the synthesis of cobalt nanoparticles to the development of novel catalytic processes. This document details the synthesis of key cobalt carbonyl precursors, their decomposition pathways, and the experimental techniques used to characterize these transformations.

Introduction to Cobalt Carbonyl Complexes

Cobalt carbonyls are coordination complexes featuring cobalt atoms bonded to one or more carbon monoxide (CO) ligands. The most fundamental of these is dicobalt octacarbonyl, Co₂(CO)₈, a volatile, orange-red solid that serves as a common starting material for the synthesis of other cobalt carbonyl derivatives and as a catalyst or catalyst precursor in various organic reactions, including hydroformylation.

The thermal stability of cobalt carbonyl complexes varies significantly depending on their structure, the number of cobalt atoms (nuclearity), and the nature of other coordinated ligands. Upon heating, these complexes undergo decomposition, typically involving the loss of CO ligands and the formation of higher nuclearity clusters or metallic cobalt.

Synthesis of Precursor Cobalt Carbonyl Complexes

The synthesis of the desired cobalt carbonyl complex is the first critical step. The most common precursor, dicobalt octacarbonyl, can be prepared through several methods.

Synthesis of Dicobalt Octacarbonyl (Co₂(CO)₈)

High-Pressure Carbonylation: This is the industrial method for producing dicobalt octacarbonyl. It involves the reaction of a cobalt(II) salt, such as cobalt(II) acetate, with a mixture of carbon monoxide and hydrogen (synthesis gas) at high pressure and temperature.[1]

-

Reaction: 2 Co(CH₃COO)₂ + 8 CO + 2 H₂ → Co₂(CO)₈ + 4 CH₃COOH[1]

-

Conditions: Typically 100-200 atm and 150-200 °C.

Atmospheric Pressure Synthesis: For laboratory-scale synthesis, methods avoiding high pressures are often preferred. One such method involves the reduction of a cobalt(II) salt in the presence of carbon monoxide.

-

Experimental Protocol: A detailed protocol for the synthesis of Co₂(CO)₈ at atmospheric pressure using a cobalt(II) salt and a reducing agent in an organic solvent under a CO atmosphere would be presented here, if available in the search results. Current results provide general methods but lack a step-by-step guide for atmospheric pressure synthesis.[2]

Synthesis of Substituted Cobalt Carbonyl Complexes

Substituted cobalt carbonyl complexes, where one or more CO ligands are replaced by other ligands such as phosphines or nitrosyls, exhibit different thermal stabilities and decomposition behaviors.

-

Phosphine-Substituted Complexes: These are typically synthesized by reacting Co₂(CO)₈ with the desired phosphine ligand. The stoichiometry of the reaction determines the degree of substitution.

-

Nitrosyl Complexes: Cobalt carbonyl nitrosyls can be prepared by reacting cobalt carbonyls with nitric oxide (NO). For example, [Co(CO)₃(NO)] can be synthesized from Co₂(CO)₈ and NO.[3]

Thermal Decomposition of Cobalt Carbonyl Complexes

The thermal decomposition of cobalt carbonyl complexes is a complex process that can lead to a variety of products. The decomposition pathway is highly dependent on the specific complex, the temperature, the heating rate, and the atmosphere (e.g., inert, vacuum, or reactive).

Dicobalt Octacarbonyl (Co₂(CO)₈)

The thermal decomposition of dicobalt octacarbonyl is one of the most studied. In the absence of other reagents, it primarily converts to tetracobalt dodecacarbonyl (Co₄(CO)₁₂).

-

Reaction: 2 Co₂(CO)₈ → Co₄(CO)₁₂ + 4 CO[4]

-

Decomposition Temperature: This conversion typically occurs at temperatures above 50 °C.[4]

At higher temperatures, further decomposition to metallic cobalt and carbon monoxide occurs.

Tetracobalt Dodecacarbonyl (Co₄(CO)₁₂)

Tetracobalt dodecacarbonyl is more thermally stable than dicobalt octacarbonyl but will also decompose at higher temperatures to yield metallic cobalt.

Substituted Cobalt Carbonyl Complexes

The presence of substituting ligands significantly influences the thermal stability. For instance, N-heterocyclic carbene (NHC)-stabilized cobalt carbonyl nitrosyl complexes show enhanced thermal stability compared to their unsubstituted counterparts.[3] The decomposition of phosphine-substituted complexes often involves the initial loss of CO ligands followed by more complex fragmentation pathways.

Quantitative Data on Thermal Decomposition

The following tables summarize key quantitative data on the thermal decomposition of various cobalt carbonyl complexes.

Table 1: Decomposition Temperatures and Products

| Cobalt Carbonyl Complex | Decomposition Temperature (°C) | Primary Decomposition Product(s) | Atmosphere | Reference |

| Dicobalt octacarbonyl (Co₂(CO)₈) | > 51-52 (decomposes) | Tetracobalt dodecacarbonyl (Co₄(CO)₁₂), CO | Inert | [4] |

| Tetracobalt dodecacarbonyl (Co₄(CO)₁₂) | ~60 (decomposes) | Metallic Cobalt, CO | Inert | |

| Cobalt tetracarbonyl hydride (HCo(CO)₄) | Readily decomposes at room temp. | Dicobalt octacarbonyl (Co₂(CO)₈), H₂ | - | [4] |

Table 2: Kinetic and Thermodynamic Parameters

| Complex | Decomposition Reaction | Activation Energy (Ea) (kJ/mol) | Pre-exponential Factor (A) | Enthalpy of Reaction (ΔH) (kJ/mol) | Solvent/Conditions | Reference |

| Co₂(CO)₈ | 2 Co₂(CO)₈ → Co₄(CO)₁₂ + 4 CO | - | - | - | - | |

| HCo(CO)₄ | HCo(CO)₄ → 0.5 Co₂(CO)₈ + 0.5 H₂ | - | - | 4.054 kcal/mol | - | [4] |

Note: Comprehensive quantitative data for a wider range of complexes, including activation energies and pre-exponential factors, is an area of ongoing research, and the available literature is not exhaustive.

Experimental Protocols for Thermal Decomposition Analysis

The study of the thermal decomposition of cobalt carbonyl complexes employs various analytical techniques to monitor the process and identify the products.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

TGA measures the change in mass of a sample as a function of temperature, providing information on decomposition temperatures and stoichiometry. DSC measures the heat flow associated with thermal transitions, indicating whether a decomposition process is endothermic or exothermic.

Experimental Protocol for TGA-DSC Analysis:

-

Sample Preparation: A small, accurately weighed sample of the cobalt carbonyl complex (typically 1-10 mg) is placed in a TGA-DSC pan (e.g., aluminum or ceramic).

-

Instrument Setup: The TGA-DSC instrument is purged with an inert gas (e.g., nitrogen or argon) at a controlled flow rate.

-

Heating Program: The sample is heated at a constant rate (e.g., 5, 10, or 20 °C/min) over a defined temperature range.

-

Data Analysis: The resulting TGA (mass vs. temperature) and DSC (heat flow vs. temperature) curves are analyzed to determine decomposition temperatures, mass losses, and enthalpy changes.

In-situ Fourier-Transform Infrared (FTIR) Spectroscopy

In-situ FTIR spectroscopy is a powerful technique for monitoring the changes in the vibrational modes of the carbonyl ligands during thermal decomposition, allowing for the identification of intermediate species and the elucidation of reaction mechanisms.

Experimental Protocol for In-situ FTIR Analysis:

-

Reaction Cell: The cobalt carbonyl complex is placed in a specialized high-temperature, high-pressure infrared cell equipped with windows transparent to IR radiation (e.g., CaF₂ or ZnSe).

-

Atmosphere Control: The cell is purged and filled with the desired atmosphere (e.g., inert gas, CO, or a reactive gas mixture).

-

Heating and Monitoring: The cell is heated to the desired temperature, and FTIR spectra are recorded at regular intervals.

-

Data Analysis: The evolution of the CO stretching frequencies is monitored to identify the formation and disappearance of different cobalt carbonyl species.[5]

Mechanistic Pathways and Visualizations

The thermal decomposition of cobalt carbonyl complexes often proceeds through a series of elementary steps, including ligand dissociation, metal-metal bond formation/cleavage, and cluster rearrangement.

Decomposition of Dicobalt Octacarbonyl to Tetracobalt Dodecacarbonyl

The conversion of Co₂(CO)₈ to Co₄(CO)₁₂ is believed to proceed through the initial dissociation of a CO ligand to form a reactive intermediate, which then dimerizes.

Experimental Workflow for Thermal Decomposition Analysis

A typical workflow for investigating the thermal decomposition of a cobalt carbonyl complex is outlined below.

Conclusion

The thermal decomposition of cobalt carbonyl complexes is a rich and complex field of study with significant implications for catalysis and materials science. This guide has provided a foundational overview of the synthesis of key precursors, their decomposition behavior, and the experimental methodologies used for their characterization. Further research is needed to fully elucidate the decomposition mechanisms of a wider range of these fascinating compounds and to harness their reactivity for the development of new technologies.

References

- 1. Synthesis and Characterization of Novel Cobalt Carbonyl Phosphorus and Arsenic Clusters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. Item - Synthesis and Thermal Properties of Novel NHC-Stabilized Cobalt Carbonyl Nitrosyl Complexes - American Chemical Society - Figshare [acs.figshare.com]

- 4. Dicobalt octacarbonyl - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Bonding in Di-μ-carbonylhexacarbonyldicobalt

This technical guide provides a comprehensive overview of the synthesis, structure, and bonding of di-μ-carbonylhexacarbonyldicobalt, more commonly known as dicobalt octacarbonyl (Co₂ a(CO)₈). This organometallic compound is a cornerstone in various catalytic processes, including hydroformylation, and serves as a versatile reagent in organic synthesis. A thorough understanding of its bonding and structural dynamics is crucial for its effective application and for the development of new catalytic systems.

Molecular Structure and Isomerism

Dicobalt octacarbonyl is a fluxional molecule that exists as a mixture of at least two isomers in solution, which are in rapid equilibrium. In the solid state, the bridged form is predominantly observed.[1]

-

Bridged Isomer (C₂ᵥ symmetry): This isomer features two cobalt atoms linked by two bridging carbonyl (μ-CO) ligands and a cobalt-cobalt bond. Each cobalt atom is also coordinated to three terminal carbonyl ligands. This is the thermodynamically more stable isomer and is the exclusive form in the crystalline state.

-

Non-Bridged Isomer (D₃d symmetry): In this isomer, the two Co(CO)₄ units are joined solely by a cobalt-cobalt bond, with all eight carbonyl ligands in terminal positions. This isomer has been successfully isolated and structurally characterized through co-crystallization with buckminsterfullerene (C₆₀).[2] A third isomer with D₂d symmetry has been proposed based on theoretical calculations.

The interplay between these isomeric forms is a key aspect of the reactivity of dicobalt octacarbonyl.

Data Presentation

The structural parameters of the two experimentally characterized isomers of dicobalt octacarbonyl are summarized below.

Table 1: Crystallographic Data for Dicobalt Octacarbonyl Isomers

| Parameter | Bridged Isomer (C₂ᵥ) | Non-Bridged Isomer (D₃d in Co₂(CO)₈·C₆₀) |

| Co-Co Bond Length (Å) | ~2.52 | ~2.70 |

| Co-C (terminal) (Å) | ~1.80 | Not available |

| Co-C (bridging) (Å) | ~1.90 | N/A |

| Co-C-O (terminal) (°) | ~175-178 | Not available |

| Co-C-O (bridging) (°) | ~141 | N/A |

| Reference | [1] | [2] |

Table 2: Vibrational Spectroscopic Data for Dicobalt Octacarbonyl Isomers in Solution

| Isomer | IR ν(CO) (cm⁻¹) | Raman ν(CO) (cm⁻¹) |

| Bridged (C₂ᵥ) | 2071, 2059, 2044, 2031, 1866, 1857 | 2106, 2047, 2028, 1858 |

| Non-Bridged (D₃d) | 2031, 2023 | 2112, 2069, 1991 |

| Reference | Theoretical and solution IR studies suggest these assignments. | Theoretical and solution Raman studies suggest these assignments. |

Note: The vibrational spectra of Co₂(CO)₈ are complex due to the presence of multiple isomers in solution and the coupling of vibrational modes. The assignments provided are based on a combination of experimental observations and theoretical calculations.

Experimental Protocols

This procedure outlines the high-pressure carbonylation of cobalt(II) acetate. Caution: This synthesis involves high pressures and toxic carbon monoxide gas and should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety measures.

Materials:

-

Cobalt(II) acetate tetrahydrate

-

Hexane (anhydrous)

-

Carbon monoxide (high purity)

-

Hydrogen (high purity)

-

High-pressure autoclave equipped with a stirrer, gas inlet, pressure gauge, and thermocouple.

Procedure:

-

In a glovebox or under an inert atmosphere, charge the autoclave with cobalt(II) acetate tetrahydrate and anhydrous hexane.

-

Seal the autoclave and purge thoroughly with nitrogen to remove any residual air.

-

Pressurize the autoclave with a 1:1 mixture of carbon monoxide and hydrogen to the desired pressure (e.g., 25-30 MPa).[3]

-

Begin stirring and heat the reactor to the reaction temperature (e.g., 170 °C) at a controlled rate (e.g., 10 °C/min).[3]

-

Maintain the reaction at the set temperature and pressure for a specified duration (e.g., 60 minutes), monitoring the pressure for any significant drop that may indicate the consumption of gases.[3]

-

After the reaction is complete, cool the autoclave to room temperature.

-

Carefully vent the excess carbon monoxide and hydrogen in a safe manner.

-

Under an inert atmosphere, transfer the reaction mixture to a Schlenk flask. The product, dicobalt octacarbonyl, will be in the hexane layer.

-

The product can be purified by low-temperature crystallization from the hexane solution.[3]

Materials:

-

FTIR spectrometer

-

Airtight/demountable cell for liquids or a glovebox-compatible press for solid samples (e.g., for KBr pellets).

-

Schlenk flasks and cannula for transferring solutions.

-

Anhydrous, deoxygenated solvent (e.g., hexane).

-

Potassium bromide (KBr) for solid samples (ensure it is thoroughly dried).

Procedure for Solution-Phase IR:

-

Inside a glovebox, dissolve a small amount of the dicobalt octacarbonyl in the anhydrous, deoxygenated solvent.

-

Assemble the airtight liquid IR cell inside the glovebox.

-

Using a gas-tight syringe, fill the cell with the solution.

-

Seal the cell securely.

-

Remove the cell from the glovebox and quickly place it in the sample compartment of the FTIR spectrometer.

-

Acquire the background spectrum of the pure solvent in the same cell.

-

Acquire the sample spectrum.

-

Subtract the solvent spectrum from the sample spectrum to obtain the spectrum of the dicobalt octacarbonyl.

Procedure for Solid-State IR (KBr Pellet):

-

Inside a glovebox, grind a small amount of the dicobalt octacarbonyl with dry KBr powder using an agate mortar and pestle.

-

Place the mixture into a pellet press and apply pressure to form a transparent or translucent pellet.

-

Mount the pellet in a suitable holder that can be sealed for transport to the spectrometer.

-

Remove the holder from the glovebox and quickly place it in the sample compartment of the FTIR spectrometer.

-

Acquire the spectrum.

Visualization of Molecular Structure and Experimental Workflow

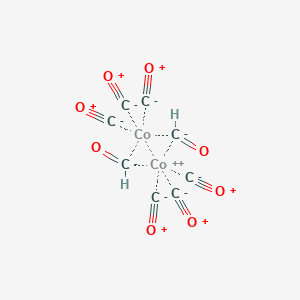

Caption: Bridged isomer of dicobalt octacarbonyl.

Caption: Characterization workflow for Co₂(CO)₈.

References

A Comprehensive Technical Guide to the Solubility of Dicobalt Octacarbonyl in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the solubility characteristics of dicobalt octacarbonyl (Co₂(CO)₈) in various organic solvents. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development and other fields where this versatile organometallic compound is utilized.

Introduction to Dicobalt Octacarbonyl

Dicobalt octacarbonyl is a highly reactive, orange-red crystalline solid that serves as a key precursor and catalyst in a multitude of organic syntheses, most notably in hydroformylation reactions.[1][2] Its utility is intrinsically linked to its behavior in solution, where it exists in equilibrium between two isomeric forms: a C₂ᵥ symmetric bridged structure and a D₃d symmetric non-bridged structure.[3][4] The position of this equilibrium is influenced by the solvent and temperature, which in turn affects the reactivity and catalytic activity of the complex. Understanding the solubility of dicobalt octacarbonyl is therefore paramount for optimizing reaction conditions, ensuring consistent results, and for the safe handling and storage of this air- and heat-sensitive compound.[5][6]

Isomeric Forms in Solution

In solution, dicobalt octacarbonyl exists as a dynamic equilibrium between a bridged and a non-bridged isomer.[3] The bridged isomer, which is the predominant form in the solid state, features two bridging carbonyl ligands between the two cobalt atoms.[4] The non-bridged isomer has a direct cobalt-cobalt bond and all eight carbonyl ligands are terminal. The equilibrium between these two forms is solvent and temperature-dependent, with polar solvents and higher temperatures favoring the non-bridged isomer.[4]

References

The Evolution of Cobalt Carbonyl Catalysts: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The discovery and development of cobalt carbonyl catalysts represent a cornerstone in the field of industrial organic synthesis. From the initial serendipitous discovery of the oxo process to the rational design of highly active and selective modern catalysts, the journey of these organometallic complexes has revolutionized the production of aldehydes, alcohols, and other valuable carbonyl compounds. This technical guide provides a comprehensive overview of the historical development, key mechanistic insights, and practical application of cobalt carbonyl catalysts.

Historical Milestones in Cobalt Carbonyl Catalysis

The story of cobalt carbonyl catalysts is intrinsically linked with the development of hydroformylation, one of the most significant industrial chemical processes.

-

1938: The Dawn of an Era. While investigating the Fischer-Tropsch process, German chemist Otto Roelen discovered that the addition of ethylene to a synthesis gas (CO/H₂) feed over a cobalt catalyst yielded propanal. This marked the invention of the "oxo synthesis" or hydroformylation.[1][2] It was later understood that soluble cobalt carbonyl species leached from the solid catalyst were responsible for this homogeneous catalytic transformation.[3]

-

The Active Species Identified. In the years following Roelen's discovery, research focused on identifying the true catalytic species. It was established that under the high pressures and temperatures of the oxo process, dicobalt octacarbonyl (Co₂(CO)₈) is formed, which in the presence of hydrogen, exists in equilibrium with hydridocobalt tetracarbonyl (HCo(CO)₄) .[1][4] HCo(CO)₄ was identified as the active catalyst responsible for the hydroformylation of olefins.

-

1960s: Mechanistic Elucidation and Catalyst Modification. Richard F. Heck and David S. Breslow made pivotal contributions by elucidating the fundamental mechanism of cobalt-catalyzed hydroformylation, now famously known as the Heck and Breslow mechanism .[1][4] This mechanistic understanding laid the groundwork for the rational design of improved catalysts. Around the same time, researchers at Shell developed phosphine-modified cobalt catalysts , such as HCo(CO)₃(PR₃).[5][6] The addition of a phosphine ligand, like tributylphosphine (PBu₃), led to catalysts with enhanced stability at lower pressures and, crucially, significantly improved regioselectivity towards the more desirable linear aldehydes.[4][5][7]

-

Modern Developments: Towards Milder Conditions. While rhodium-based catalysts have largely replaced cobalt for the hydroformylation of short-chain olefins due to their higher activity and selectivity under milder conditions, cobalt catalysts remain economically advantageous for the production of long-chain alcohols used in detergents.[7] Recent research has focused on developing new generations of cobalt catalysts that can operate under less demanding conditions. A notable advancement is the development of cationic cobalt(II) bisphosphine catalysts , which have shown activities approaching those of rhodium catalysts at significantly lower pressures than traditional cobalt systems.[8][9][10]

Core Reactions Catalyzed by Cobalt Carbonyls

While hydroformylation is the most prominent application, cobalt carbonyls are versatile catalysts for a range of carbonylation reactions.

Hydroformylation (Oxo Synthesis)

The hydroformylation reaction is the addition of a formyl group (-CHO) and a hydrogen atom across the double bond of an alkene.

The Heck and Breslow Mechanism: The catalytic cycle for hydroformylation using HCo(CO)₄ is a well-established sequence of elementary organometallic steps:

-

CO Dissociation and Olefin Coordination: The 18-electron complex HCo(CO)₄ first dissociates a CO ligand to generate the coordinatively unsaturated 16-electron species HCo(CO)₃. An alkene molecule then coordinates to the cobalt center.

-

Migratory Insertion: The coordinated alkene inserts into the cobalt-hydride bond. This step can proceed in two ways, leading to either a linear or a branched alkyl-cobalt intermediate. This step is crucial in determining the regioselectivity of the reaction.

-

CO Coordination: A molecule of CO coordinates to the vacant site on the cobalt center, reforming an 18-electron complex.

-

Alkyl Migration: The alkyl group migrates to a carbonyl ligand, forming an acyl-cobalt complex.

-

Oxidative Addition of H₂: A molecule of hydrogen undergoes oxidative addition to the cobalt center. This is often the rate-determining step in the catalytic cycle.[11]

-

Reductive Elimination: The aldehyde product is eliminated from the cobalt center, regenerating the HCo(CO)₃ species, which can then coordinate a CO molecule to restart the cycle.

Pauson-Khand Reaction

Discovered in the 1970s by Ihsan Ullah Khand and Peter Ludwig Pauson, this reaction is a [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide to form an α,β-cyclopentenone.[1][12] The reaction is typically mediated by a stoichiometric amount of dicobalt octacarbonyl, Co₂(CO)₈.

Mechanism of the Pauson-Khand Reaction:

-

Alkyne Complexation: The alkyne reacts with Co₂(CO)₈ to form a stable hexacarbonyl dicobalt-alkyne complex.

-

CO Dissociation and Alkene Coordination: Dissociation of a CO ligand creates a vacant site for the coordination of the alkene.

-

Cyclization and CO Insertion: A series of steps involving migratory insertion of the alkene and a carbonyl ligand leads to the formation of a cobaltacycle.

-

Reductive Elimination: The cyclopentenone product is released through reductive elimination, and the cobalt species can be recycled.

Alkyne Cyclotrimerization

Cobalt carbonyl complexes, particularly cyclopentadienylcobalt dicarbonyl (CpCo(CO)₂), are effective catalysts for the [2+2+2] cyclotrimerization of alkynes to form substituted benzene rings.[2][12] This reaction is a powerful tool for the synthesis of highly substituted aromatic compounds.

Mechanism of Alkyne Cyclotrimerization:

-

Ligand Exchange: The starting cobalt complex exchanges its ligands (e.g., CO) for two alkyne molecules.

-

Oxidative Coupling: The two coordinated alkynes undergo oxidative coupling to form a cobaltacyclopentadiene intermediate.[13]

-

Third Alkyne Coordination and Insertion: A third alkyne molecule coordinates to the cobalt center and inserts into a cobalt-carbon bond, forming a cobaltacycloheptatriene.

-

Reductive Elimination: Reductive elimination from this intermediate releases the aromatic ring and regenerates the active cobalt catalyst.

Quantitative Data on Catalyst Performance

The performance of cobalt carbonyl catalysts in hydroformylation has evolved significantly with modifications to the catalyst structure and reaction conditions.

Table 1: Performance of Unmodified Cobalt Carbonyl Catalyst (HCo(CO)₄)

| Parameter | Typical Value | Conditions | Reference(s) |

|---|---|---|---|

| Temperature | 140-180 °C | High pressure to maintain stability | [14][15] |

| Pressure | 200-300 bar (20-30 MPa) | Syngas (H₂:CO ≈ 1:1) | [7][15] |

| Linear:Branched Ratio | ~1:1 to 4:1 | Dependent on olefin and conditions | [5][10] |

| Catalyst Stability | Decomposes at low CO partial pressure | Requires high pressure operation |[5][10] |

Table 2: Performance of Phosphine-Modified Cobalt Catalysts (e.g., HCo(CO)₃(PBu₃))

| Parameter | Typical Value | Conditions | Reference(s) |

|---|---|---|---|

| Temperature | 150-200 °C | Higher temperatures needed to offset lower activity | [7][16] |

| Pressure | 50-100 bar (5-10 MPa) | Syngas (H₂:CO ≈ 2:1 for alcohol production) | [7][16] |

| Linear:Branched Ratio | 6:1 to 8:1 | Significantly improved regioselectivity | [5][10] |

| Activity | Lower than HCo(CO)₄ | Stronger Co-CO bonding slows the reaction | [5][10] |

| Byproducts | Increased hydrogenation of olefin to alkane | Higher hydricity of the catalyst |[16] |

Table 3: Performance of Cationic Cobalt(II) Bisphosphine Catalysts

| Parameter | Typical Value | Conditions | Reference(s) |

|---|---|---|---|

| Temperature | 140-160 °C | Milder than traditional cobalt systems | [8][17] |

| Pressure | ~50 bar (5 MPa) | Syngas | [8][17] |

| Linear:Branched Ratio | Low for terminal alkenes (~1:1 to 2:1) | High for internal branched alkenes | [9][10] |

| Activity | Approaches that of rhodium catalysts | Significantly more active than neutral cobalt catalysts | [8][9] |

| Stability | High; resistant to decomposition | Can achieve very high turnover numbers |[10] |

Experimental Protocols

Preparation of Dicobalt Octacarbonyl (Co₂(CO)₈)

Dicobalt octacarbonyl is the common precursor for most cobalt-catalyzed carbonylation reactions.

High-Pressure Synthesis:

-

Reactants: Cobalt(II) salt (e.g., cobalt(II) acetate), synthesis gas (CO/H₂).

-

Procedure: A solution or suspension of the cobalt(II) salt in a suitable solvent (e.g., hexane) is charged into a high-pressure autoclave.[9] The autoclave is purged with nitrogen, then pressurized with a 1:1 mixture of carbon monoxide and hydrogen to 25-30 MPa. The mixture is heated to approximately 170 °C with stirring for 1-2 hours.[9] After cooling and venting the autoclave, the organic phase containing the product is separated. Dicobalt octacarbonyl can be isolated by low-temperature crystallization.[9]

-

Reaction: 2 Co(OAc)₂ + 8 CO + 2 H₂ → Co₂(CO)₈ + 4 AcOH[3]

In Situ Generation of HCo(CO)₄ and Laboratory-Scale Hydroformylation

The active catalyst, HCo(CO)₄, is typically generated in situ from Co₂(CO)₈ under the reaction conditions.

Typical Laboratory Procedure for Hydroformylation of 1-Octene:

-

Apparatus: A high-pressure autoclave equipped with a magnetic stirrer, gas inlet, pressure gauge, and thermocouple.

-

Reagents: 1-octene, dicobalt octacarbonyl (Co₂(CO)₈), solvent (e.g., toluene), synthesis gas (CO/H₂).

-

Procedure:

-

The autoclave is charged with the solvent, 1-octene, and Co₂(CO)₈ (typically 0.1-1 mol% relative to the olefin).

-

The reactor is sealed and purged several times with nitrogen, followed by purging with synthesis gas.

-

The reactor is pressurized with synthesis gas to the desired pressure (e.g., 100 bar) and heated to the reaction temperature (e.g., 120-150 °C).

-

The reaction is monitored by the pressure drop from the consumption of synthesis gas.

-

After the reaction is complete, the autoclave is cooled to room temperature and carefully vented.

-

The product mixture is collected and can be analyzed by gas chromatography (GC) to determine the conversion and the ratio of linear to branched aldehydes.

-

Industrial Process and Catalyst Recycling

On an industrial scale, the efficient separation and recycling of the cobalt catalyst is crucial for the economic viability of the process.

A common method for catalyst recovery involves the following steps:[4][14]

-

Extraction: The crude product stream from the reactor, containing the dissolved HCo(CO)₄, is treated with an aqueous basic solution (e.g., sodium carbonate). This converts the acidic HCo(CO)₄ into the water-soluble salt, sodium tetracarbonylcobaltate (Na[Co(CO)₄]), which partitions into the aqueous phase.

-

Separation: The organic product phase is separated from the aqueous catalyst-containing phase.

-

Regeneration: The aqueous solution is acidified (e.g., with sulfuric acid), which regenerates the volatile HCo(CO)₄.

-

Recycling: The regenerated HCo(CO)₄ is stripped from the aqueous phase using a stream of synthesis gas and absorbed into the fresh olefin feed, which is then directed back to the hydroformylation reactor.[4]

This continuous loop ensures minimal loss of the valuable cobalt catalyst and is a key feature of the industrial "oxo" process.

References

- 1. Discuss the route of hydroformylation reaction catalyzed by HCo(CO)4. Men.. [askfilo.com]

- 2. Cobalt-catalyzed cyclotrimerization of alkynes: the answer to the puzzle of parallel reaction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dicobalt octacarbonyl - Wikipedia [en.wikipedia.org]

- 4. Hydroformylation - Wikipedia [en.wikipedia.org]

- 5. Polymer-Supported-Cobalt-Catalyzed Regioselective Cyclotrimerization of Aryl Alkynes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. osti.gov [osti.gov]

- 8. researchgate.net [researchgate.net]

- 9. RU2729231C1 - Method of producing dicobalt octacarbonyl - Google Patents [patents.google.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Industrial Operation of Hydroformylation - Chempedia - LookChem [lookchem.com]

- 15. ethz.ch [ethz.ch]

- 16. A Greener Higher Olefin Hydroformylation Process (Chapter 8) - Green Catalysis and Reaction Engineering [cambridge.org]

- 17. pubs.acs.org [pubs.acs.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Core Role of Dicobalt Octacarbonyl in the Nicholas Reaction Mechanism

The Nicholas reaction is a powerful and versatile tool in modern organic synthesis, enabling the stereoselective formation of carbon-carbon and carbon-heteroatom bonds. At the heart of this reaction lies the indispensable role of dicobalt octacarbonyl (Co₂(CO)₈), which facilitates the generation and stabilization of otherwise highly reactive propargylic cations. This technical guide provides a detailed exploration of the mechanism of the Nicholas reaction, with a specific focus on the multifaceted functions of Co₂(CO)₈, supported by quantitative data, experimental protocols, and mechanistic diagrams.

The Core Mechanism of the Nicholas Reaction

The Nicholas reaction proceeds through a well-defined, multi-step mechanism, each step critically influenced by the cobalt complex. The overall transformation allows for the conversion of propargylic alcohols or ethers into a wide array of substituted alkynes via a stabilized cationic intermediate.[1][2]

The reaction sequence is generally as follows:

-

Complexation of the Alkyne: The first step involves the reaction of a propargylic alcohol or ether with dicobalt octacarbonyl, Co₂(CO)₈. This reaction forms a stable, red-brown hexacarbonyl dicobalt-alkyne complex.[1][2][3][4] This complex serves to protect the alkyne functionality and sets the stage for the subsequent steps.[5]

-

Generation of the Stabilized Cation: The cobalt-complexed propargylic alcohol/ether is then treated with a Brønsted or Lewis acid, such as tetrafluoroboric acid (HBF₄) or boron trifluoride etherate (BF₃·OEt₂).[1][2][3][4] This promotes the departure of the leaving group (e.g., a hydroxyl or alkoxy group) to generate a key intermediate: the [(propargylium)Co₂(CO)₆]⁺ cation.[2][3]

-

Nucleophilic Attack: The stabilized propargylic cation readily reacts with a wide range of nucleophiles. The attack typically occurs at the propargylic carbon, leading to the formation of a new carbon-carbon or carbon-heteroatom bond.

-

Oxidative Demetallation: The final step is the removal of the Co₂(CO)₆ moiety to liberate the functionalized alkyne. This is typically achieved through a mild oxidative workup, often using reagents like ceric ammonium nitrate (CAN) or ferric nitrate.[1][3][6]

Caption: Overall mechanism of the Nicholas reaction.

The Pivotal Role of Co₂(CO)₈: Cation Stabilization

The most critical function of dicobalt octacarbonyl in the Nicholas reaction is the remarkable stabilization of the propargylic cation intermediate.[2][3] Propargylic cations are typically unstable and prone to rearrangement or decomposition. However, the coordination of the Co₂(CO)₆ moiety to the alkyne dramatically alters the electronic properties of the system.

This stabilization arises from the significant delocalization of the positive charge from the propargylic carbon onto the Co₂(CO)₆ fragment.[2][3] This charge delocalization has been substantiated by experimental evidence:

-

Spectroscopic Analysis: An increase in the infrared (IR) absorption frequencies of the C-O bonds of the cobalt-carbonyl ligands is observed in the cationic intermediate compared to the parent complex.[2][3] This indicates a strengthening of these bonds, which is consistent with a reduction of electron density on the cobalt centers due to charge delocalization.

-

NMR Spectroscopy: It has been possible to observe these stable cations by ¹H-NMR at low temperatures.[2][3]

-

Isolation of Cationic Salts: Salts of these stabilized cations have been isolated as stable, dark red solids, a testament to their unusual stability.[2][3]

The formation of the cation also induces a change in the hybridization of the propargylic carbon from sp³ to sp², resulting in a trigonal planar geometry.[2][3] This structural change further contributes to the stability of the intermediate.

Caption: Charge delocalization in the Co₂(CO)₆-stabilized cation.

Quantitative Data from Nicholas Reactions

The Nicholas reaction is known for its high efficiency and stereoselectivity. The choice of nucleophile, substrate, and reaction conditions can influence the yield and diastereomeric ratio (dr) of the product. The following table summarizes representative quantitative data from various Nicholas reactions.

| Substrate (Propargylic Alcohol/Ether) | Nucleophile | Lewis Acid | Product Yield (%) | Diastereomeric Ratio (dr) | Reference |

| 1-Phenyl-2-propyn-1-ol | Allyltrimethylsilane | BF₃·OEt₂ | 90 | N/A | J. Org. Chem. 1985, 50, 23, 4615-4625 |

| 3-Hexyn-2-ol | Silyl enol ether of cyclohexanone | BF₃·OEt₂ | 85 | 90:10 | J. Am. Chem. Soc. 1987, 109, 24, 7563-7564 |

| 1-Cyclohexyl-2-propyn-1-ol | 1,3-Dimethoxybenzene | BF₃·OEt₂ | 88 | N/A | Tetrahedron Lett. 1983, 24, 14, 1477-1480 |

| (S)-3-Butyn-2-ol | Boron enolate of a chiral oxazolidinone | Bu₂BOTf | 80 | 12:1 (syn/anti) | [6] |

| Propargyl alcohol complex | 2-Methylfuran | BF₃·OEt₂ | 75 | N/A | Org. Lett. 2003, 5, 18, 3245-3248 |

| Propargyl ether complex | Indole | TiCl₄ | 95 | N/A | J. Org. Chem. 2005, 70, 2, 431-437 |

Detailed Experimental Protocols

The following are generalized yet detailed protocols for the key stages of the Nicholas reaction.

Protocol 1: Formation of the Hexacarbonyl Dicobalt-Alkyne Complex

-

Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the propargylic alcohol (1.0 eq) in a dry, degassed solvent such as dichloromethane (DCM) or hexane.

-

Addition of Co₂(CO)₈: To the stirred solution at room temperature, add solid dicobalt octacarbonyl (1.1–1.2 eq) portion-wise. The color of the solution will change to a deep red or brown.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 1–5 hours.[1] Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup: Once the reaction is complete, concentrate the mixture under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or alumina to yield the stable cobalt complex.

Protocol 2: The Nicholas Reaction (Cation Generation and Nucleophilic Attack)

-

Setup: Dissolve the purified cobalt-alkyne complex (1.0 eq) in dry DCM and cool the solution to the desired temperature (typically between -78 °C and 0 °C) under an inert atmosphere.

-

Nucleophile Addition: Add the nucleophile (1.5–3.0 eq) to the cooled solution.

-

Cation Formation: Slowly add the Lewis acid (e.g., BF₃·OEt₂, 1.0–2.5 eq) dropwise to the reaction mixture.[1] A dark red or black color typically develops, indicating the formation of the cation.

-

Reaction: Stir the mixture at the low temperature for 30 minutes to 4 hours, monitoring by TLC.

-

Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or water.[1]

-

Extraction: Allow the mixture to warm to room temperature, separate the layers, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.[1] The resulting crude product is the alkylated cobalt complex.

Caption: Experimental workflow for the Nicholas reaction.

Protocol 3: Oxidative Demetallation

-

Dissolution: Dissolve the crude alkylated cobalt complex from the previous step in a suitable solvent, such as acetone or methanol.[1][6]

-

Oxidant Addition: Cool the solution to 0 °C and add an oxidizing agent. Ceric ammonium nitrate (CAN, 2.5–4.5 eq) is commonly used and can be added in portions over a short period.[1][6] Other oxidants include ferric nitrate or iodine.[6]

-

Reaction: Allow the reaction to warm to room temperature and stir for 1–2 hours. The deep red color of the cobalt complex will fade.

-

Workup: Concentrate the mixture under reduced pressure to remove the solvent. Dilute the residue with water and extract with an organic solvent like ethyl acetate (EtOAc).[1]

-

Purification: Wash the combined organic extracts with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography to obtain the final substituted alkyne.[1]

Conclusion

Dicobalt octacarbonyl is not merely a reagent in the Nicholas reaction; it is the cornerstone of the entire process. Its ability to form a stable complex with alkynes allows for the generation of a propargylic cation with unprecedented stability, stemming from the effective delocalization of charge onto the bimetallic Co₂(CO)₆ unit. This stabilization transforms a fleeting, reactive intermediate into a synthetically useful species that can be predictably trapped by a diverse range of nucleophiles. For professionals in drug development and chemical research, a thorough understanding of the role of Co₂(CO)₈ is paramount for harnessing the full synthetic potential of the Nicholas reaction to construct complex molecular architectures with high levels of control and efficiency.

References

Methodological & Application

Application Notes and Protocols for the Pauson-Khand Cycloaddition Utilizing Dicobalt Octacarbonyl

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the Pauson-Khand reaction, a powerful [2+2+1] cycloaddition for the synthesis of α,β-cyclopentenones from an alkyne, an alkene, and carbon monoxide, mediated by dicobalt octacarbonyl (Co₂(CO)₈).[1][2][3][4] This reaction is a cornerstone in synthetic organic chemistry for its ability to rapidly construct complex molecular architectures, which is particularly valuable in the total synthesis of natural products and the development of pharmacologically active compounds.[1][3]

Core Principles and Mechanism

The Pauson-Khand reaction is a formal [2+2+1] cycloaddition that efficiently forms a five-membered ring and three new carbon-carbon bonds in a single step.[1] The generally accepted mechanism, first proposed by Magnus in 1985, involves several key steps.[1][2] The reaction initiates with the formation of a stable hexacarbonyl-alkyne-dicobalt complex.[3][5] This is followed by the coordination of the alkene. Subsequent migratory insertion of the alkene into a cobalt-carbon bond, followed by the insertion of a carbonyl group (CO), and finally, reductive elimination, affords the cyclopentenone product.[2][3] The dissociation of a carbon monoxide ligand from the organometallic complex is often the rate-limiting step.[2]

Caption: The generally accepted mechanism of the dicobalt octacarbonyl-mediated Pauson-Khand reaction.

Data Presentation: Reaction Parameters

The following tables summarize typical quantitative data for stoichiometric and additive-promoted Pauson-Khand reactions.

Table 1: Stoichiometric Intermolecular Pauson-Khand Reaction

| Parameter | Value | Notes |

| Alkyne | 1.0 eq | |

| Alkene | 1.0 - 5.0 eq | For gaseous alkenes, an atmosphere of the alkene can be used.[3] |

| Co₂(CO)₈ | 1.0 - 1.2 eq | Weighed out in a glove box if possible.[3][6] |

| Solvent | Anhydrous, degassed (e.g., Toluene, Mesitylene, DCM) | Mesitylene can be degassed by the freeze-pump-thaw method.[6] |

| Temperature | 60 - 160 °C | Higher temperatures are often required for less reactive substrates.[3][6] |

| Time | 1 - 24 h | Monitored by TLC or GC-MS.[3][6][7] |

| Yield | 45 - 50% | The initial discovery reported a 45% yield with norbornene.[1][8] |

Table 2: Intramolecular Pauson-Khand Reaction with N-Methylmorpholine N-Oxide (NMO)

| Parameter | Value | Notes |

| Enyne | 1.0 eq | The intramolecular version is often more efficient.[1][9] |

| Co₂(CO)₈ | 1.1 eq | Stoichiometric amount is still common. |

| NMO | 3.0 eq | NMO promotes the reaction, allowing for milder conditions.[2][7] |

| Solvent | Anhydrous Dichloromethane (DCM) | |

| Temperature | Room Temperature to 40 °C | Significantly milder than the purely thermal reaction. |

| Time | 1 - 4 h | Reaction progress can be monitored by TLC.[7] |

| Yield | Generally moderate to good | Highly substrate-dependent. |

Experimental Protocols

The following are detailed methodologies for conducting the Pauson-Khand reaction.

Protocol 1: Stoichiometric Intermolecular Pauson-Khand Reaction (Thermal Conditions)

This protocol describes a general procedure for the reaction between an alkyne and an alkene.

Materials:

-

Alkyne

-

Alkene

-

Dicobalt octacarbonyl (Co₂(CO)₈)

-

Anhydrous, degassed solvent (e.g., mesitylene, toluene)[3][6]

-

Inert gas (Argon or Nitrogen)

-

Magnetic stirrer and stir bar

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

-

To a flame-dried flask under an inert atmosphere, add the alkyne (1.0 eq).[6]

-

Add the anhydrous, degassed solvent (e.g., 20 mL of mesitylene for ~1.0 mmol of alkyne).[6]

-

Carefully add the dicobalt octacarbonyl (1.1 eq) to the solution in a single portion. The solution will typically turn a deep red or brown, indicating the formation of the cobalt-alkyne complex.[3][7]

-

Add the alkene (1.0-5.0 eq) to the reaction mixture.[3]

-

Heat the reaction mixture to the desired temperature (typically 60-160 °C) and monitor the reaction progress by TLC or GC-MS.[3][6]

-

Upon completion, cool the reaction to room temperature.

-

The crude reaction mixture can be directly loaded onto a silica gel column for purification. Elute with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure cyclopentenone.[3][6]

Protocol 2: Intramolecular Pauson-Khand Reaction Promoted by N-Methylmorpholine N-Oxide (NMO)

This protocol is suitable for enyne substrates, utilizing an additive to facilitate the reaction under milder conditions.

Materials:

-

Enyne substrate

-

Dicobalt octacarbonyl (Co₂(CO)₈)

-

N-methylmorpholine N-oxide (NMO)[7]

-

Anhydrous dichloromethane (DCM)[7]

-

Inert gas (Argon or Nitrogen)

-

Flame-dried Schlenk flask[7]

-

Magnetic stirrer and stir bar

-

Silica gel for column chromatography

-

Solvents for chromatography

Procedure:

-

To a flame-dried Schlenk flask under an argon atmosphere, add the enyne (1.0 eq).[7]

-

Dissolve the enyne in anhydrous DCM (e.g., 20 mL for 1.0 mmol of enyne).[7]

-

Add dicobalt octacarbonyl (1.1 eq) to the solution. Stir at room temperature for 1-2 hours, during which the cobalt-alkyne complex forms.[7]

-

Add N-methylmorpholine N-oxide (3.0 eq) to the reaction mixture.

-

Stir the reaction at room temperature, monitoring by TLC until the starting material is consumed (typically 1-4 hours).[7]

-

Upon completion, filter the mixture through a plug of silica gel, washing with a suitable solvent like diethyl ether.[7]

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the pure bicyclic ketone.[7]

Experimental Workflow and Logical Relationships

The following diagrams illustrate the general workflow for a Pauson-Khand reaction and the logical relationship between its core components.

Caption: A general experimental workflow for the Pauson-Khand reaction.

References

- 1. grokipedia.com [grokipedia.com]

- 2. Pauson–Khand reaction - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Pauson-Khand Reaction | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. Pauson-Khand Reaction | NROChemistry [nrochemistry.com]

- 7. benchchem.com [benchchem.com]

- 8. Application of Pauson–Khand reaction in the total synthesis of terpenes - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05673E [pubs.rsc.org]

- 9. chem.libretexts.org [chem.libretexts.org]

Application Notes and Protocols for the Hydroformylation of Alkenes with Dicobalt Octacarbonyl

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroformylation, also known as the "oxo process," is a cornerstone of industrial organic synthesis, enabling the conversion of alkenes into valuable aldehydes. This reaction introduces a formyl group (-CHO) and a hydrogen atom across a carbon-carbon double bond, providing a direct route to aldehydes which are versatile intermediates for the synthesis of alcohols, carboxylic acids, and amines. Dicobalt octacarbonyl, Co₂(CO)₈, serves as a classical and cost-effective catalyst precursor for this transformation. Under hydroformylation conditions (heat and pressure in the presence of hydrogen and carbon monoxide), Co₂(CO)₈ is converted in situ to the active catalytic species, hydridocobalt tetracarbonyl (HCo(CO)₄). This document provides detailed protocols for conducting the hydroformylation of alkenes using Co₂(CO)₈ in a laboratory setting, including data on catalyst performance and essential safety procedures.

Catalytic Cycle and Mechanism

The hydroformylation of alkenes catalyzed by cobalt carbonyl proceeds through a well-established catalytic cycle. The precursor, dicobalt octacarbonyl [Co₂(CO)₈], first reacts with hydrogen to form the active catalyst, hydridocobalt tetracarbonyl [HCo(CO)₄]. The subsequent steps involve coordination of the alkene, migratory insertion to form a cobalt-alkyl intermediate, coordination of another carbon monoxide molecule, migratory insertion of the alkyl group onto a carbonyl ligand to form an acyl-cobalt species, and finally, hydrogenolysis to release the aldehyde product and regenerate the active catalyst. The regioselectivity of the reaction, yielding either a linear or a branched aldehyde, is influenced by steric and electronic factors, as well as the reaction conditions.

Caption: Catalytic cycle of cobalt-catalyzed hydroformylation.

Quantitative Data Summary

The efficiency and selectivity of the cobalt-catalyzed hydroformylation are dependent on the substrate and reaction conditions. Below is a summary of typical results obtained for various alkenes.

| Alkene Substrate | Temperature (°C) | Syngas Pressure (bar, CO:H₂) | Reaction Time (h) | Catalyst Loading (mol%) | Total Aldehyde Yield (%) | Linear:Branched Ratio |

| 1-Octene | 140 | 30 (1:1) | 4 | 0.5 | >95 | 80:20 |

| 1-Hexene | 150 | 100 (1:1) | 6 | 1.0 | 90 | 75:25 |

| Styrene | 120 | 80 (1:1) | 8 | 1.0 | 85 | 20:80 |

| Cyclohexene | 150 | 120 (1:1) | 12 | 1.0 | 70 | - |

| Methyl Oleate | 160 | 150 (1:1) | 10 | 1.5 | 88 | 55:45 |

Experimental Workflow

The general workflow for a laboratory-scale hydroformylation experiment involves careful preparation of the reactor, execution of the reaction under high pressure, and subsequent work-up and analysis of the products.

Caption: General experimental workflow for hydroformylation.

Detailed Experimental Protocol

This protocol provides a general procedure for the hydroformylation of a terminal alkene (e.g., 1-octene) in a laboratory setting.

Materials and Equipment:

-

Alkene: 1-octene (or other alkene substrate)

-

Catalyst: Dicobalt octacarbonyl (Co₂(CO)₈), stabilized on a solid support or handled in an inert atmosphere.

-

Solvent: Anhydrous, degassed toluene or hexane.

-

Gases: Syngas (1:1 mixture of CO and H₂), high-purity nitrogen.

-

Reactor: High-pressure stainless steel autoclave (e.g., 100-500 mL) equipped with a magnetic stirrer, gas inlet and outlet valves, a pressure gauge, a thermocouple, and a heating mantle.

-

Standard laboratory glassware for work-up and purification.

-

Analytical Instruments: Gas chromatograph (GC) and Nuclear Magnetic Resonance (NMR) spectrometer for product analysis.

Safety Precautions:

-

Co₂(CO)₈: Dicobalt octacarbonyl is an air-sensitive and toxic solid. Handle it in a fume hood or glovebox, avoiding inhalation of dust and skin contact.[1] It should be stored in a cool, dry place under an inert atmosphere.

-

Carbon Monoxide (CO): CO is a highly toxic, odorless, and colorless gas. All operations involving CO must be conducted in a well-ventilated fume hood equipped with a CO detector.[1]

-

High-Pressure Operations: High-pressure reactors must be operated by trained personnel only.[2] Ensure the reactor is properly assembled, and do not exceed the manufacturer's specified pressure and temperature limits.[2] Always use a blast shield.

-

Personal Protective Equipment (PPE): Safety glasses, a flame-resistant lab coat, and appropriate gloves must be worn at all times.

Procedure:

-

Reactor Preparation:

-

Ensure the high-pressure autoclave is clean and dry.

-

In a fume hood, charge the autoclave with dicobalt octacarbonyl (e.g., 0.1-1.0 mol% relative to the alkene).

-

Add the alkene substrate (e.g., 10-50 mmol) and the solvent (to a total volume not exceeding 75% of the reactor's capacity).

-

-

Reaction Setup and Execution:

-

Seal the autoclave according to the manufacturer's instructions, ensuring all fittings are tight.

-

Place the autoclave behind a blast shield in the fume hood.

-

Purge the reactor by pressurizing with nitrogen to ~10 bar and then venting to atmospheric pressure. Repeat this cycle 3-5 times to remove all air.

-

Pressurize the autoclave with the CO/H₂ gas mixture to the desired pressure (e.g., 30-150 bar).

-

Begin stirring and heat the reactor to the target temperature (e.g., 120-160 °C).

-